molecular formula C12H2Cl8O B13827660 1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene CAS No. 65075-02-7

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene

Cat. No.: B13827660
CAS No.: 65075-02-7
M. Wt: 445.8 g/mol
InChI Key: YHUPMPHVHYBYJE-UHFFFAOYSA-N
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Description

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated benzene derivatives.

Scientific Research Applications

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.

    1,2,4,5-tetrachloro-3-nitrobenzene: A nitro-substituted derivative with similar chlorination patterns.

    2,3,5,6-tetrachlorophenol: A chlorinated phenol with four chlorine atoms.

Uniqueness

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is unique due to its specific arrangement of chlorine atoms and the presence of a phenoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. Its high degree of chlorination also makes it a valuable compound for studying the effects of multiple chlorine substitutions on aromatic systems.

Properties

CAS No.

65075-02-7

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H

InChI Key

YHUPMPHVHYBYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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